Diphenylzinc

Vue d'ensemble

Description

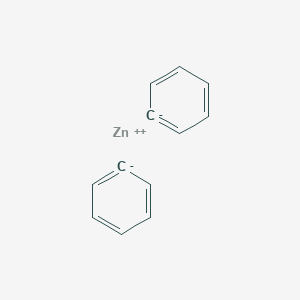

Diphenylzinc is an organozinc compound with the chemical formula ( \text{C}{12}\text{H}{10}\text{Zn} ). It is commonly used as the synthetic equivalent of a phenyl anion synthon. In its solid state, solvent-free this compound exists as dimeric molecules, specifically ( \text{PhZn}(\mu-\text{Ph})_2\text{ZnPh} ). This compound is commercially available and is known for its application in organic synthesis .

Méthodes De Préparation

Diphenylzinc can be synthesized through several methods:

Reaction with Phenyllithium and Zinc Bromide: [ 2 \text{PhLi} + \text{ZnBr}_2 \rightarrow \text{Ph}_2\text{Zn} + 2 \text{LiBr} ]

Reaction with Phenylmagnesium Bromide and Zinc Chloride: [ \text{PhMgBr} + \text{ZnCl}_2 \rightarrow \text{Ph}_2\text{Zn} + \text{MgBrCl} ]

Reaction with Diphenylmercury and Zinc Metal: [ \text{Ph}_2\text{Hg} + \text{Zn} \rightarrow \text{Ph}_2\text{Zn} + \text{Hg} ] These reactions typically occur under anhydrous conditions to prevent hydrolysis of the organozinc compound.

Analyse Des Réactions Chimiques

Diphenylzinc undergoes various types of chemical reactions:

Substitution Reactions: It reacts with aldehydes in the presence of chiral catalysts to form chiral alcohols with high enantiomeric excesses.

Polymerization Reactions: It can initiate polymerization reactions with methyl ketones and amines to produce polymers.

Cross-Coupling Reactions: It is used in Negishi cross-coupling reactions to form carbon-carbon bonds.

Common reagents and conditions for these reactions include the use of chiral catalysts for enantioselective synthesis and anhydrous solvents to prevent hydrolysis. Major products formed include chiral alcohols, polymers, and various coupled organic compounds.

Applications De Recherche Scientifique

Organic Synthesis

1.1. Reagent in Organic Reactions

Diphenylzinc is primarily used as a nucleophilic reagent in organic chemistry. It participates in various reactions, including:

- Conjugate Addition : DPZ facilitates enantioselective conjugate additions to α,β-unsaturated carbonyl compounds, leading to the formation of chiral products. For instance, studies have shown its effectiveness in synthesizing chiral diarylcarbinols through catalytic enantioselective additions to aldehydes .

- Formation of C-C Bonds : this compound can react with carbonyl compounds to form alcohols, showcasing its utility in building complex molecular architectures .

1.2. Mechanistic Insights

The mechanism of DPZ reactions often involves the formation of zinc alkoxide intermediates, which can further react with electrophiles to yield desired products. This behavior has been extensively documented in literature, highlighting its role in asymmetric synthesis .

3.1. Catalytic Applications

DPZ is utilized as a catalyst in several chemical transformations due to its ability to activate substrates through coordination with zinc:

- Cross-Coupling Reactions : It has been employed in cross-coupling reactions involving aryl halides and organozinc reagents, enabling the formation of biaryl compounds .

- Synthesis of Organophosphorus Compounds : this compound can also be used in the synthesis of organophosphorus compounds, showcasing its versatility in catalysis .

Materials Science

4.1. Thin Film Deposition

In materials science, this compound is explored for thin film deposition processes, particularly in semiconductor applications. Its ability to form stable films makes it suitable for use in electronic devices and photovoltaic cells .

Case Studies

5.1. Asymmetric Synthesis

A notable case study involves the use of this compound for the asymmetric synthesis of chiral alcohols from aldehydes, demonstrating high enantioselectivity and yield . The reaction conditions were optimized to enhance product formation.

5.2. Polymerization Techniques

Research on syndiotactic polystyrene production using this compound as an initiator revealed significant improvements in thermal stability and mechanical properties compared to conventional methods .

Mécanisme D'action

The mechanism of action of diphenylzinc involves its role as a nucleophile in various organic reactions. It transfers phenyl groups to electrophilic centers, such as carbonyl compounds, under the influence of catalysts. The molecular targets include aldehydes and ketones, where it forms carbon-carbon bonds through nucleophilic addition .

Comparaison Avec Des Composés Similaires

Diphenylzinc is compared with other organozinc compounds such as:

Phenylzinc Bromide: Similar in reactivity but often used in solution form.

Diethylzinc: Used in similar reactions but with different alkyl groups.

Dimethylzinc: Another organozinc compound with different alkyl groups.

This compound is unique due to its solid-state dimeric structure and its high reactivity in forming carbon-carbon bonds with high enantioselectivity .

Activité Biologique

Diphenylzinc (Ph₂Zn) is an organozinc compound that has garnered attention for its unique biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is a colorless liquid at room temperature and is known for its reactivity as a nucleophile. It participates in various reactions, including addition to carbonyl compounds, which is significant for its biological applications. The mechanism typically involves the formation of a zinc alkoxide intermediate, facilitating further reactions such as nucleophilic attacks on electrophiles.

1. Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties. A study evaluated the antimicrobial efficacy of various metal complexes, including those containing zinc. The results demonstrated that zinc complexes showed enhanced antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with this compound being a key component in these formulations .

| Compound | Activity Index (%) | Target Organisms |

|---|---|---|

| This compound | 54 | E. coli |

| Zinc(II) Complex | 82 | P. aeruginosa |

| Copper(II) Complex | 90 | E. coli |

2. Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Research indicates that zinc complexes, including this compound, can scavenge free radicals effectively, demonstrating potential therapeutic benefits in oxidative stress-related conditions . The DPPH assay results showed that these complexes had significant antioxidant activity, with IC50 values indicating their potency.

| Compound | IC50 Value (µg/ml) | Activity Type |

|---|---|---|

| This compound | 10.46 | Antioxidant |

| Copper(II) Complex | 8.62 | Antioxidant |

Catalytic Applications

This compound is widely used as a catalyst in asymmetric synthesis reactions. Its ability to form mixed aryl-alkyl zinc reagents enhances enantioselectivity in reactions involving aldehydes and ketones. For instance, studies have shown that using this compound in conjunction with chiral ligands can increase reaction yields and selectivity significantly .

Case Study: Asymmetric Addition Reactions

A notable case involved the use of this compound in the asymmetric addition to cyclic α,β-unsaturated ketones. The reaction conditions were optimized to achieve high enantioselectivity (up to 97%) when using specific chiral ligands alongside this compound . This highlights the compound's dual role as both a reactant and a catalyst.

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicological profile. Studies indicate that organozinc compounds can exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation when considering therapeutic applications .

Propriétés

IUPAC Name |

zinc;benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.Zn/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNROVZNGITPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910524 | |

| Record name | Zinc bisbenzenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-58-6 | |

| Record name | Diphenylzinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc bisbenzenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diphenylzinc?

A1: this compound has the molecular formula C12H10Zn and a molecular weight of 213.64 g/mol.

Q2: How does this compound act as a polymerization initiator?

A2: this compound can initiate ring-opening polymerization of various lactones, including δ-valerolactone, β-butyrolactone, and β-propiolactone []. The activity and efficiency of this compound are influenced by the lactone structure and the presence of co-initiators like water or butanone []. For instance, this compound exhibits high activity in δ-valerolactone polymerization but requires a co-initiator for enhanced activity with β-lactones [].

Q3: Can this compound be used for the polymerization of other monomers?

A3: Yes, this compound has been successfully employed in the polymerization of various monomers like oxiranes [], styrene [, , , , , , , , ], methyl methacrylate [], and propylene sulfide []. The polymerization process is highly sensitive to factors like co-initiator type, molar ratios, temperature, and solvent used [, , , , , , , , , , ].

Q4: What is the role of co-initiators in this compound-mediated polymerizations?

A4: Co-initiators like water and butanone significantly impact this compound's catalytic activity and the polymerization process. They can influence the induction period, reaction order with respect to the monomer, and the resulting polymer's properties [, , ]. For instance, butanone enhances this compound's activity in β-lactone and oxirane polymerization, with an optimal butanone/diphenylzinc ratio for maximum activity [, ].

Q5: How does this compound contribute to stereoregular polymer synthesis?

A5: this compound, when combined with a metallocene and methylaluminoxane (MAO), forms efficient initiator systems for synthesizing stereoregular polystyrene [, , , , , , , ]. The tacticity of the resulting polystyrene (syndiotactic or atactic) depends on the metallocene used and its molar ratio to this compound [, , , , , , , ]. For instance, titanocenes generally lead to syndiotactic polystyrene, while zirconocenes can produce either atactic polystyrene or a mixture of atactic and syndiotactic polystyrene [, , , , , ].

Q6: Can this compound be used for copolymerization reactions?

A6: Yes, this compound, in conjunction with metallocenes and MAO, effectively initiates copolymerization of styrene with various comonomers, including p-substituted styrenes [, , , , ], α-olefins [, , , ], and lactones like ε-caprolactone []. The copolymerization process is influenced by the comonomer type, its reactivity relative to styrene, and reaction conditions [, , , , , ].

Q7: What is the role of this compound in asymmetric synthesis?

A7: this compound serves as a phenyl source in enantioselective copper-catalyzed 1,4-addition reactions to cyclohexenones [, ]. This reaction offers a route to optically active compounds with high enantiomeric excesses, signifying this compound's utility in asymmetric synthesis [, ].

Q8: How does this compound contribute to the synthesis of chiral alcohols?

A8: this compound plays a crucial role in the catalytic asymmetric addition to aldehydes, yielding chiral secondary alcohols [, , , , , ]. Its use allows for milder reaction conditions and broader functional group tolerance compared to other organometallic reagents [, , , , , ].

Q9: Are there any examples of this compound reacting with other organometallic compounds?

A9: Yes, this compound reacts with gold compounds like AuCl3 or Au(CO)Cl to form triphenylgoldzinc []. This reaction is significant for synthesizing novel organometallic compounds with potentially useful properties [].

Q10: Is this compound stable under ambient conditions?

A10: this compound is air- and moisture-sensitive and reacts slowly with atmospheric oxygen, leading to the formation of di-μ-phenoxidobis[(diethyl ether)phenylzinc(II)] when exposed to air in diethyl ether []. This sensitivity necessitates handling this compound under inert atmosphere conditions using techniques like Schlenk line or glovebox.

Q11: How does the presence of Lewis bases affect this compound?

A11: this compound readily forms adducts with Lewis bases like cyclic thioethers [] and diethyl ether []. The formation of these adducts can influence the reactivity of this compound and its performance in catalytic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.